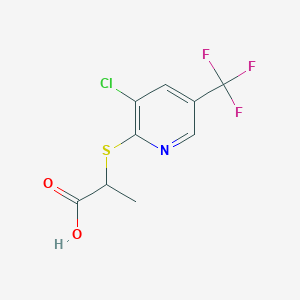

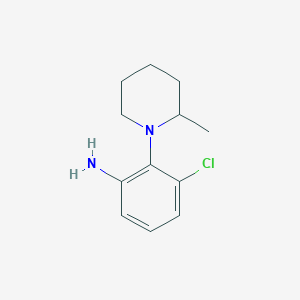

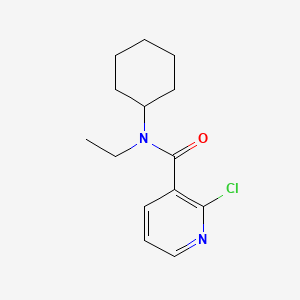

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives has been explored in various studies. One such study describes a procedure for synthesizing cis-and trans-isomeric 1-(buta-1,3-dien-1-yl)-1H-pyrazoles, which involves the reaction of corresponding pyrazoles with β-methylacrolein diethyl acetal followed by a 1,4-cleavage of the nucleophilic substitution products . Although this does not directly pertain to the synthesis of 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one, it provides insight into the synthetic routes that could be adapted for related compounds.

Molecular Structure Analysis

The crystallographic structure of compounds closely related to 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one has been determined using X-ray analysis. For instance, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was found to crystallize in the space group C2/c, with specific unit cell parameters and a calculated density . Similarly, the structure of a pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, was confirmed by X-ray diffraction studies, providing details on the crystal system, space group, and unit cell parameters . These studies contribute to the understanding of the molecular structure of pyrazole derivatives.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives in chemical reactions has been documented. For example, butadienylpyrazoles with methyl groups in the pyrazole ring were found not to react with maleic anhydride in Diels-Alder reactions . Additionally, the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one upon nitrosation yielded pyrazole dioxides and isoxazoline derivatives, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their structural characteristics and reactivity. The crystallographic data provide insights into the density and stability of the compounds . The lack of reactivity with maleic anhydride suggests certain steric or electronic effects due to the presence of methyl groups in the pyrazole ring . The formation of pyrazole dioxides and isoxazoline derivatives upon nitrosation of oximes indicates the susceptibility of these compounds to undergo cycloaddition and rearrangement reactions .

Eigenschaften

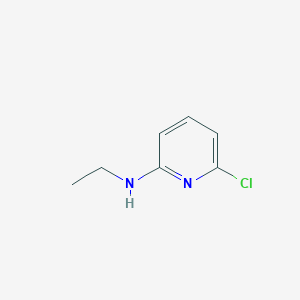

IUPAC Name |

1-(4-methyl-3-nitropyrazol-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-7(12)5-10-4-6(2)8(9-10)11(13)14/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFVXLQSUDOQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

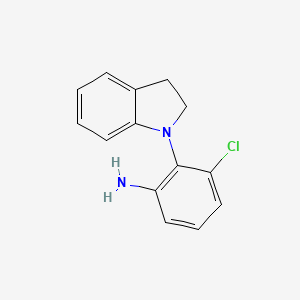

![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)

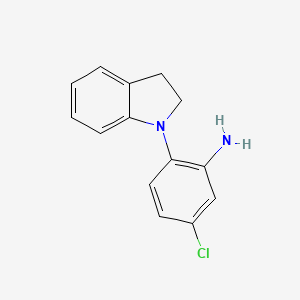

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)